
Decyl succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl succinate is an ester formed from decyl alcohol and succinic acid. It is a compound commonly used in cosmetic formulations due to its emollient properties, which help to soften and smooth the skin . The compound is part of a broader group of succinates, which are salts or esters of succinic acid.
Méthodes De Préparation
Decyl succinate is synthesized through the esterification of decyl alcohol with succinic acid. This reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction can be represented as follows:
Succinic Acid+Decyl Alcohol→Decyl Succinate+Water
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to analyze and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Decyl succinate, like other esters, undergoes several types of chemical reactions:
-
Hydrolysis: : In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into decyl alcohol and succinic acid. Acidic hydrolysis is reversible, while basic hydrolysis (saponification) goes to completion .
-
Oxidation and Reduction: : While esters are generally resistant to oxidation and reduction under mild conditions, they can be transformed under more extreme conditions or with specific reagents.
-
Substitution: : Esters can undergo nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Applications De Recherche Scientifique
Decyl succinate has various applications in scientific research and industry:
-
Cosmetics: : It is widely used as an emollient in skincare products to improve skin texture and hydration .
-
Pharmaceuticals: : The compound can be used in drug formulations to enhance the delivery and absorption of active ingredients.
-
Industrial Applications: : this compound is used as a plasticizer and solvent in various industrial processes .
Mécanisme D'action
The primary mechanism by which decyl succinate exerts its effects is through its emollient properties. When applied to the skin, it forms a barrier that helps to retain moisture, thereby improving skin hydration and texture. The molecular targets involved include the lipid layers of the skin, where this compound integrates to enhance barrier function .
Comparaison Avec Des Composés Similaires
Decyl succinate can be compared with other esters of succinic acid and decyl alcohol derivatives:
-
Decyl acetate: : Another ester of decyl alcohol, used primarily in flavors and fragrances .
-
Decyl β-D-maltopyranoside: : A non-ionic detergent used for solubilizing membrane-bound proteins .
What sets this compound apart is its specific combination of decyl alcohol and succinic acid, which provides unique emollient properties beneficial for skincare applications.
Propriétés
IUPAC Name |
4-decoxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-12-18-14(17)11-10-13(15)16/h2-12H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJILKDPNOANEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54482-22-3 |
Source


|
| Record name | Decyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054482223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DECYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TLW5F0549 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
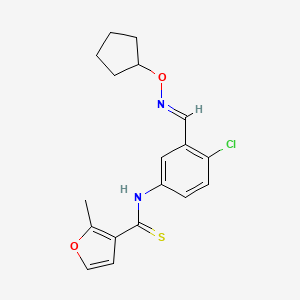

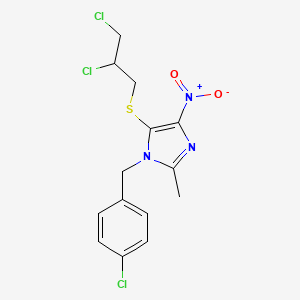
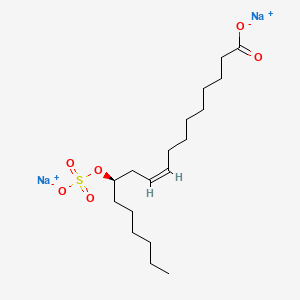
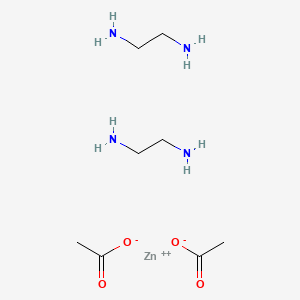
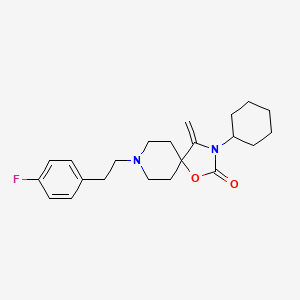


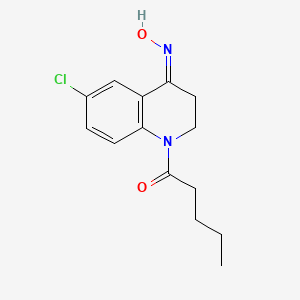
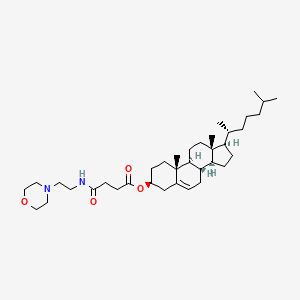

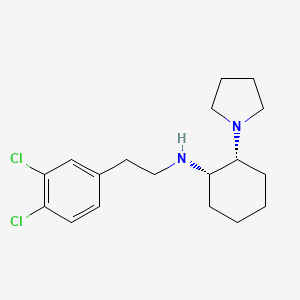
![2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12751163.png)

